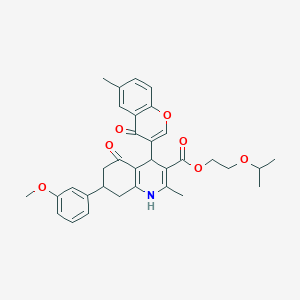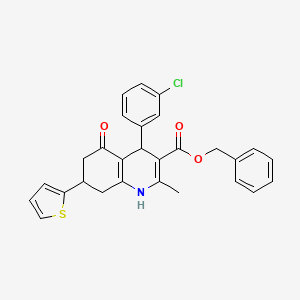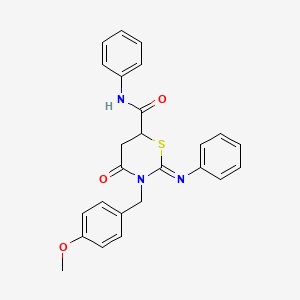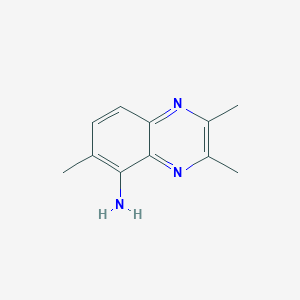![molecular formula C19H21N3OS B11082196 2-[(3-cyano-6-propylpyridin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B11082196.png)
2-[(3-cyano-6-propylpyridin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-cyano-6-propylpyridin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is a complex organic compound that features a pyridine ring substituted with a cyano group and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-cyano-6-propylpyridin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide typically involves the reaction of 3-cyano-6-propylpyridine-2-thiol with 4-ethylphenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(3-cyano-6-propylpyridin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are typical.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-[(3-cyano-6-propylpyridin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties due to the presence of the cyano and pyridine groups, which are known to exhibit cytotoxic activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[(3-cyano-6-propylpyridin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with amino acid residues in proteins, while the pyridine ring can participate in π-π stacking interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-cyano-6-propylpyridin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
- 2-(3-cyano-6-propylpyridin-2-yl)sulfanyl-N-phenylacetamide
Uniqueness
2-[(3-cyano-6-propylpyridin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is unique due to the presence of the 4-ethylphenyl group, which can influence its biological activity and physical properties. This substitution can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs .
Properties
Molecular Formula |
C19H21N3OS |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
2-(3-cyano-6-propylpyridin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C19H21N3OS/c1-3-5-16-11-8-15(12-20)19(22-16)24-13-18(23)21-17-9-6-14(4-2)7-10-17/h6-11H,3-5,13H2,1-2H3,(H,21,23) |
InChI Key |
BQSGRILRFPJLNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(C=C1)C#N)SCC(=O)NC2=CC=C(C=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![17-(2-Hydroxyethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11082139.png)
![N-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B11082157.png)

![(2Z)-3-[(Adamantan-1-YL)methyl]-2-[(4-chlorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-13-thiazinane-6-carboxamide](/img/structure/B11082160.png)
![4-[(2,6-dichlorobenzyl)oxy]-3-methoxy-N-(6-methyl-2-pyridyl)benzamide](/img/structure/B11082161.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]morpholine-4-carboxamide](/img/structure/B11082166.png)
![methyl (2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B11082180.png)
![N-(3'-acetyl-1-benzyl-5-fluoro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B11082181.png)

![3-(5-Bromo-2-hydroxyphenyl)-5-(3-chlorophenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11082187.png)
![(4Z)-4-{4-[(3-iodobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11082198.png)
![(Benzotriazol-1-ylmethyl)(tetrazolo[1,5-b]pyridazin-6-yl)amine](/img/structure/B11082206.png)
